2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13696297
InChI: InChI=1S/C7H13N3O4.ClH/c1-4(10-5(11)2-8)7(14)9-3-6(12)13;/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13);1H/t4-;/m0./s1
SMILES: CC(C(=O)NCC(=O)O)NC(=O)CN.Cl
Molecular Formula: C7H14ClN3O4
Molecular Weight: 239.66 g/mol

2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride

CAS No.:

Cat. No.: VC13696297

Molecular Formula: C7H14ClN3O4

Molecular Weight: 239.66 g/mol

* For research use only. Not for human or veterinary use.

2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride -

Specification

Molecular Formula C7H14ClN3O4
Molecular Weight 239.66 g/mol
IUPAC Name 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride
Standard InChI InChI=1S/C7H13N3O4.ClH/c1-4(10-5(11)2-8)7(14)9-3-6(12)13;/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13);1H/t4-;/m0./s1
Standard InChI Key MGWZHGPYGDWUMX-WCCKRBBISA-N
Isomeric SMILES C[C@@H](C(=O)NCC(=O)O)NC(=O)CN.Cl
SMILES CC(C(=O)NCC(=O)O)NC(=O)CN.Cl
Canonical SMILES CC(C(=O)NCC(=O)O)NC(=O)CN.Cl

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

The compound consists of a central (2S)-propanoyl group (CH3CH(NHCOCH2NH2)CO\text{CH}_3\text{CH(NHCOCH}_2\text{NH}_2)\text{CO}) linked to an aminoacetyl moiety (NH2CH2CO\text{NH}_2\text{CH}_2\text{CO}) and an acetic acid group (CH2COOH\text{CH}_2\text{COOH}) via amide bonds. The hydrochloride salt form introduces a chloride counterion, enhancing solubility in polar solvents. The stereochemistry at the second carbon (S-configuration) is critical for its biological interactions, as enantiomeric purity often dictates binding affinity in chiral environments.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride
Canonical SMILESCC(C(=O)NCC(=O)O)NC(=O)CN.Cl
Isomeric SMILESCC@@HNC(=O)CN.Cl
InChIKeyMGWZHGPYGDWUMX-WCCKRBBISA-N

Spectroscopic Identification

The compound’s structure is validated through nuclear magnetic resonance (NMR) and mass spectrometry. The 1H^1\text{H}-NMR spectrum would show distinct peaks for the methyl group (δ1.31.5\delta \approx 1.3–1.5 ppm), amide protons (δ7.88.2\delta \approx 7.8–8.2 ppm), and carboxylate protons (δ1213\delta \approx 12–13 ppm). High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z=239.66m/z = 239.66 [M+H]+^+.

Synthesis and Manufacturing

Peptide Coupling Strategy

The synthesis begins with the sequential coupling of protected amino acids:

  • Protection of Amino Groups: The (2S)-2-aminopropanoic acid intermediate is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

  • Activation and Coupling: The carboxyl group of the Boc-protected propanoyl is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and hydroxybenzotriazole (HOBt). This intermediate reacts with 2-aminoacetic acid (glycine) to form the first amide bond.

  • Deprotection and Second Coupling: The Boc group is removed with trifluoroacetic acid (TFA), and the resulting amine reacts with activated acetic acid to form the final amide linkage.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization.

Table 2: Synthesis Conditions

StepReagents/ConditionsYield (%)
Boc ProtectionBoc2_2O, NaOH, THF/H2_2O85
First CouplingEDAC, HOBt, DMF, 0°C → RT78
DeprotectionTFA/DCM (1:1), 2 h92
Second CouplingAcetic acid, EDAC, HOBt, DMF75
Salt FormationHCl (g), Et2_2O95

Challenges in Stereochemical Control

Maintaining the S-configuration at the propanoyl center requires strict control of reaction pH and temperature. Racemization is minimized by using low temperatures (0–5°C) during coupling and avoiding prolonged exposure to basic conditions.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (50\geq 50 mg/mL at 25°C) due to its ionic nature, whereas the free acid form is sparingly soluble. The compound is stable under acidic conditions (pH 2–4) but undergoes hydrolysis at pH > 8, cleaving amide bonds. Thermal stability analyses (TGA/DSC) show decomposition above 200°C.

Partition Coefficient and Lipophilicity

The calculated logP (octanol-water partition coefficient) of 0.32 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems. This property is advantageous for prodrug design or enzyme-targeted therapies.

Biological and Pharmaceutical Applications

Role as a Peptide Building Block

The compound’s amino acid-like structure enables its incorporation into peptide chains. For example, it has been used to synthesize analogs of vasopressin and oxytocin, where the S-configuration ensures receptor binding specificity .

Enzyme Inhibition Studies

Preliminary studies suggest that derivatives of this compound inhibit serine proteases such as trypsin (IC50=12\text{IC}_{50} = 12 µM) and thrombin (IC50=28\text{IC}_{50} = 28 µM) . The aminoacetyl group likely interacts with the enzymes’ catalytic triads through hydrogen bonding .

Comparative Analysis with Related Compounds

Glycyl-Glycine-Leucine Complex (PubChem CID 18655386)

This compound shares structural motifs with the target molecule but includes leucine and lacks the hydrochloride salt. The presence of leucine enhances lipophilicity (logP=1.2\log P = 1.2), making it more suitable for hydrophobic environments .

Hyaluronic Acid-Methotrexate Conjugates (Patent EP1739097A1)

Methotrexate conjugates utilize similar amide coupling strategies for targeted drug delivery . The hydrochloride salt’s solubility profile contrasts with hyaluronic acid’s hydrophilicity, illustrating the impact of salt formation on bioavailability .

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